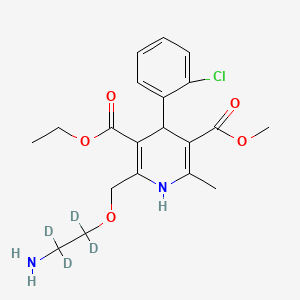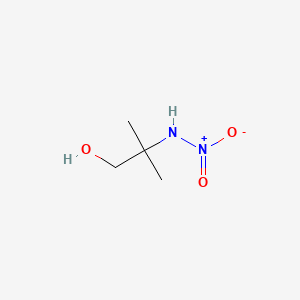
Avosentan-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avosentan-d3, also known as CID-17087171, is a novel small-molecule inhibitor of the Angiotensin II type 1 receptor (AT1R) that has been developed to treat hypertension, kidney disease, and other cardiovascular diseases. Avosentan-d3 has been demonstrated to have a greater selectivity for AT1R than other AT1R inhibitors, as well as a higher affinity for the AT1R than other AT1R inhibitors. Avosentan-d3 has been shown to be a potent and selective inhibitor of AT1R activation, and has been studied for its potential to reduce blood pressure, improve kidney function, and reduce cardiovascular risk.
Applications De Recherche Scientifique
Diabetic Nephropathy and Cardiovascular Risk
Endothelin Antagonism in Diabetic Nephropathy
Avosentan, as an endothelin antagonist, has been explored for its efficacy in reducing proteinuria and potentially halting the progression of diabetic nephropathy. Studies have found that Avosentan can significantly reduce albuminuria in patients with type 2 diabetes and overt nephropathy. However, its use has been associated with an increased risk of cardiovascular events, such as fluid overload and congestive heart failure, leading to the premature termination of clinical trials (Mann et al., 2010; Sarafidis & Lasaridis, 2010).
Renoprotective and Anti-atherosclerotic Effects
In animal models, Avosentan has demonstrated significant renoprotective and anti-atherosclerotic effects. It attenuated diabetic nephropathy and reduced aortic atherosclerosis in diabetic apolipoprotein E knockout mice, suggesting potential benefits in managing diabetic micro- and macrovascular complications (Watson et al., 2009).
Pharmacokinetic Interactions
Interaction with Oral Contraceptives
Research indicates that Avosentan may influence the pharmacokinetics of oral contraceptives, potentially affecting their efficacy. This highlights the importance of considering drug-drug interactions in the clinical use of Avosentan (Dieterle & Mann, 2006).
Cardiovascular Implications
Predictors of Congestive Heart Failure
A study aimed to identify risk markers for congestive heart failure (CHF) following Avosentan treatment in patients with diabetes and nephropathy. It suggested that monitoring body weight changes could serve as an early signal for CHF development, proposing a strategy to mitigate risk in future clinical applications of endothelin receptor antagonists (Hoekman et al., 2014).
Glaucoma Treatment
Potential in Glaucoma Therapy
Avosentan has been evaluated for its effects on intraocular pressure (IOP) in glaucomatous conditions. Studies in animal models have shown dose-dependent IOP reduction, indicating Avosentan's potential utility in glaucoma treatment. This novel application suggests that endothelin antagonists like Avosentan could offer new therapeutic avenues for managing glaucoma (Wang et al., 2009; Konieczka et al., 2011).
Mécanisme D'action
Safety and Hazards
Avosentan substantially reduces urinary protein loss in people with type 2 diabetes and kidney disease, but it causes serious side effects . These include complications of fluid overload such as pulmonary edema, as well as congestive heart failure . There were more deaths in the groups taking avosentan than in the group taking placebo .
Propriétés
IUPAC Name |
N-[5-(2-methoxyphenoxy)-2-pyridin-4-yl-6-(trideuteriomethoxy)pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLTKFZAOSWSM-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Avosentan-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-](/img/no-structure.png)
![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![Phenyl (4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}phenyl)carbamate](/img/structure/B587107.png)
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)

![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)


![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)
